

Thermal stability and decomposition of Antimony tribromide

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Compound of Interest

Compound Name: Antimony tribromide

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An In-depth Technical Guide: Thermal Stability and Decomposition of **Antimony Tribromide**

Executive Summary

Antimony tribromide (SbBr_3) is a crystalline solid primarily recognized for its role as a powerful synergistic agent in flame retardant systems. While thermally stable under inert conditions, exhibiting distinct melting and boiling points without significant decomposition, its chemical behavior in reactive environments dictates its primary application and hazard profile. This guide provides a comprehensive overview of the thermal properties of SbBr_3 , detailing its stability and decomposition pathways. The predominant decomposition mechanism occurs in the gas phase within flame retardant applications, where it is formed in situ and acts as a radical scavenger to inhibit combustion. Decomposition via hydrolysis is also a critical consideration. This document collates quantitative data from available literature, outlines relevant experimental protocols for thermal analysis, and provides visualizations of key processes to support researchers, scientists, and professionals in drug development and materials science.

Physical and Thermal Properties

Antimony tribromide is a colorless to yellow, hygroscopic crystalline solid.^[1] Under controlled, inert conditions, it undergoes well-defined phase transitions from solid to liquid and liquid to gas. Its key physical and thermal properties are summarized in Table 1. The compound's relatively low boiling point and high vapor pressure near its melting point are crucial for its function in gas-phase flame retardancy.

Table 1: Physical and Thermal Properties of **Antimony Tribromide**

Property	Value	Reference(s)
Molecular Formula	SbBr ₃	[2]
Molecular Weight	361.472 g/mol	[2]
Appearance	Colorless to yellow hygroscopic crystals	[1]
Melting Point	96.6 °C (369.8 K)	[1][3]
Boiling Point	288 °C (561 K)	[1]
Density	4.35 g/cm ³	[1]
Vapor Pressure	1 mm Hg at 93.9 °C	[4]
Standard Enthalpy of Formation ($\Delta_f H^\ominus_{298}$)	-259 kJ/mol	[1]

Thermal Stability and Decomposition Pathways

The thermal decomposition of **antimony tribromide** is highly dependent on the surrounding chemical environment. In a completely inert atmosphere, the compound is expected to melt and subsequently boil with minimal degradation. However, in the presence of other reactants, such as water or the decomposition products of a polymer fire, specific decomposition pathways are initiated.

Stability and Hydrolytic Decomposition

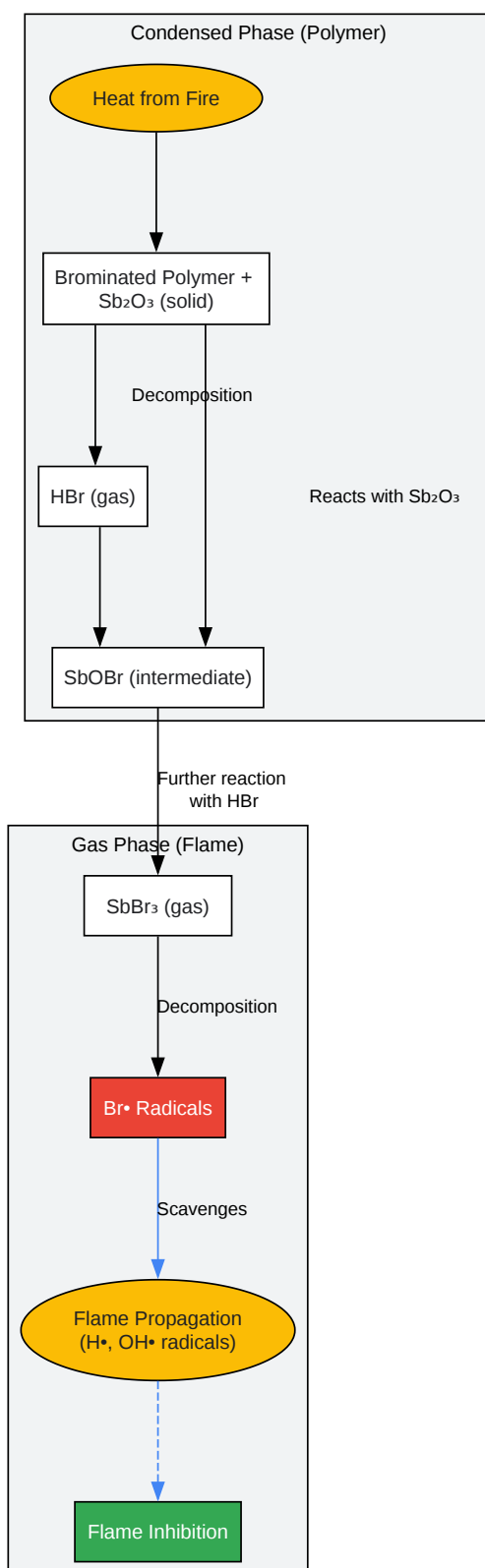
SbBr₃ is sensitive to moisture and light.[3] It readily reacts with water in a hydrolysis reaction to form antimony trioxide (Sb₂O₃) and hydrobromic acid (HBr).[1][5] This reactivity necessitates handling and storage in dry, inert conditions to maintain the compound's integrity.

Reaction: $2 \text{SbBr}_3 + 3 \text{H}_2\text{O} \rightarrow \text{Sb}_2\text{O}_3 + 6 \text{HBr}$ [1]

Role in Flame Retardancy: A Gas-Phase Decomposition Mechanism

The most significant application and most studied decomposition pathway for SbBr_3 is in flame retardant formulations, where it acts as a synergist with halogenated, particularly brominated, compounds. In this context, SbBr_3 is not typically added directly but is formed in situ. The process begins with the thermal degradation of the brominated flame retardant in the polymer, which releases hydrogen bromide (HBr). The HBr then reacts with antimony trioxide (Sb_2O_3), which is used as the primary synergist, to produce gaseous **antimony tribromide**.

Once in the gas phase (the flame), SbBr_3 acts as a flame poison. It undergoes thermal decomposition, releasing bromine radicals ($\text{Br}\cdot$) that actively scavenge the high-energy $\text{H}\cdot$ and $\text{OH}\cdot$ radicals responsible for propagating the combustion chain reaction. This gas-phase radical trapping mechanism is highly efficient at extinguishing the flame.



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Caption: Gas-phase flame retardant mechanism of SbBr_3 .

Quantitative Thermal Analysis Data

While comprehensive thermogravimetric analysis (TGA) data for pure **antimony tribromide** is not readily available in the surveyed literature—likely due to its tendency to sublime and boil before significant thermal decomposition occurs in an inert atmosphere—studies on its adducts provide valuable insight into its thermal behavior in a complexed state.

A study on solid adducts of SbBr_3 with pyridine and its derivatives shows a single-step thermal decomposition process.[6] The kinetic parameters for the decomposition of these adducts were determined using non-isothermal thermogravimetric data. This information, summarized in Table 2, is useful for understanding how the antimony center behaves when coordinated, which can be relevant in various chemical systems.

Table 2: Thermal Decomposition Kinetic Data for **Antimony Tribromide**-Pyridine Adducts (Data derived from a non-isothermal TGA at a heating rate of 5 K/min)[6]

Adduct Compound	Decomposition Temp. Range (K)	Activation Energy (E_a) (kJ/mol)	Log A (Pre-exponential Factor)
SbBr_3 -Pyridine	413 - 613	150.6	16.0
SbBr_3 -2-Methylpyridine	385 - 588	86.4	8.5
SbBr_3 -3-Methylpyridine	400 - 596	96.9	9.5
SbBr_3 -4-Methylpyridine	413 - 603	122.0	12.4

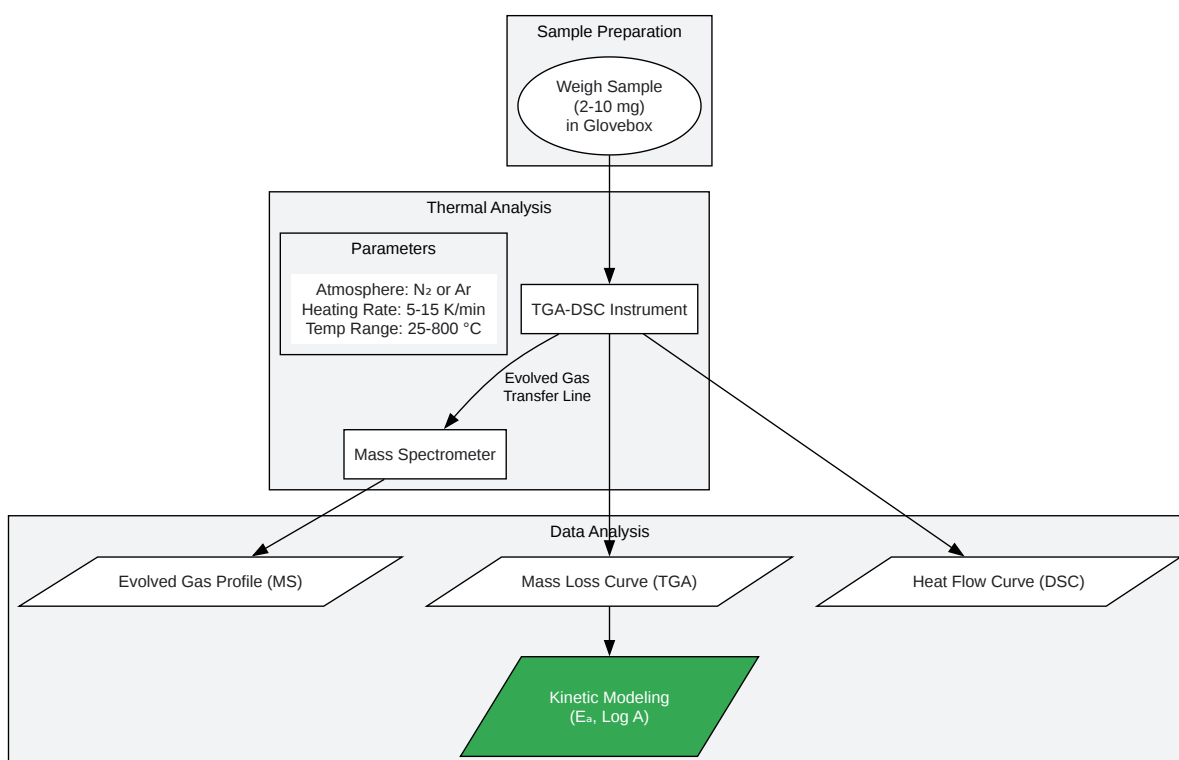
Experimental Protocols

The analysis of thermal stability and decomposition pathways of compounds like **antimony tribromide** is typically conducted using a combination of thermogravimetric analysis (TGA), differential scanning calorimetry (DSC), and mass spectrometry (MS).

General Methodology: TGA-DSC/MS

A simultaneous TGA-DSC instrument coupled to a mass spectrometer via a heated capillary transfer line provides the most comprehensive data.

- Sample Preparation: A small, precise mass of the sample (typically 2-10 mg) is placed into an inert crucible (e.g., alumina or platinum). All handling of the hygroscopic SbBr_3 must be performed in an inert atmosphere (e.g., a glovebox).
- Analysis Conditions:
 - Atmosphere: The furnace is purged with a high-purity inert gas (e.g., nitrogen or argon) at a controlled flow rate (e.g., 50-100 mL/min) to prevent oxidative or hydrolytic side reactions.
 - Temperature Program: The sample is heated from ambient temperature to a final temperature (e.g., 600-800 °C) at a constant, linear heating rate (e.g., 5, 10, or 15 K/min).
- Data Collection:
 - TGA: Continuously measures the mass of the sample as a function of temperature. Mass loss indicates evaporation, sublimation, or decomposition.
 - DSC: Measures the heat flow to or from the sample relative to a reference. This identifies endothermic events like melting and boiling, and exothermic events like decomposition or phase transitions.
 - MS: The evolved gases from the furnace are ionized and analyzed by the mass spectrometer to identify the specific molecules being released at each temperature, confirming the nature of the decomposition products.
- Kinetic Analysis: For decomposition reactions, data from multiple heating rates can be used to determine kinetic parameters (activation energy, pre-exponential factor) using model-free methods like the Ozawa-Flynn-Wall analysis or model-fitting methods like the Coats-Redfern method.^[6]



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Caption: Experimental workflow for TGA-DSC/MS analysis.

Conclusion

Antimony tribromide is a thermally stable compound that primarily undergoes melting and vaporization under inert heating. Its decomposition is chemically driven, occurring readily via hydrolysis in the presence of water or through a complex, gas-phase radical scavenging mechanism when used as a flame retardant synergist. The latter pathway is central to its industrial utility and represents its most significant decomposition behavior. Quantitative thermal analysis of pure SbBr_3 is challenging due to its volatility, but studies on its adducts confirm that the antimony center is susceptible to thermal degradation when complexed. A thorough understanding of these distinct behaviors is essential for its safe handling and effective application in materials science.

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